7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide
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Overview
Description
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazine derivatives, followed by cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in polar solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory activity, particularly against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against cancer cell lines.
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H10N6O |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C8H10N6O/c1-4-2-6-11-3-5(8(15)12-10)7(9)14(6)13-4/h2-3H,9-10H2,1H3,(H,12,15) |
InChI Key |
QUKPEVCLAXBUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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